2-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“2-iodo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C7H5IN2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which is known to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases . The pyrrolo[2,3-b]pyridine scaffold has been identified as a novel scaffold for the development of potent inhibitors .
Synthesis Analysis
Several methods have been developed for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives . For instance, a class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were designed, synthesized, and evaluated for their in vitro biological activities . Another study reported the synthesis and biological evaluation of a new series of inhibitors with a pyrrolo[2,3-b]pyridine scaffold .Molecular Structure Analysis
The molecular structure of “2-iodo-1H-pyrrolo[2,3-b]pyridine” can be represented by the InChI string: InChI=1S/C7H5IN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H, (H,9,10) . The compound has a molecular weight of 244.03 g/mol .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridines, including “2-iodo-1H-pyrrolo[2,3-b]pyridine”, are known to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-iodo-1H-pyrrolo[2,3-b]pyridine” include a molecular weight of 244.03 g/mol, an XLogP3-AA of 2, one hydrogen bond donor count, one hydrogen bond acceptor count, and zero rotatable bond count . The exact mass and monoisotopic mass are both 243.94975 g/mol .Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
“2-iodo-1H-pyrrolo[2,3-b]pyridine” derivatives have been found to have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy . For example, compound 4h, a derivative of “2-iodo-1H-pyrrolo[2,3-b]pyridine”, exhibited potent FGFR inhibitory activity . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Cancer Therapy
Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, “2-iodo-1H-pyrrolo[2,3-b]pyridine” derivatives, which inhibit FGFRs, can be used in cancer therapy .
3. Inhibition of Cell Migration and Invasion In addition to inhibiting cell proliferation, “2-iodo-1H-pyrrolo[2,3-b]pyridine” derivatives also significantly inhibited the migration and invasion of 4T1 cells . This suggests potential applications in preventing metastasis in cancer treatment .
Drug Development
Given their potent activities against FGFRs and their effects on cancer cells, “2-iodo-1H-pyrrolo[2,3-b]pyridine” derivatives could serve as appealing lead compounds beneficial to the subsequent optimization in drug development .
Mechanism of Action
Target of Action
The primary targets of 2-iodo-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
2-Iodo-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by 2-iodo-1H-pyrrolo[2,3-b]pyridine affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action can therefore influence a wide range of biological processes.
Pharmacokinetics
The compound’s low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro, 2-iodo-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Safety and Hazards
Future Directions
The pyrrolo[2,3-b]pyridine scaffold, which includes “2-iodo-1H-pyrrolo[2,3-b]pyridine”, represents a novel scaffold for the development of potent inhibitors . Future research may focus on further modifications of these compounds to enhance their inhibitory activity and explore their potential therapeutic applications .
properties
IUPAC Name |
2-iodo-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVORZGIUCOUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)I)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621356 | |
Record name | 2-Iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1227270-32-7 | |
Record name | 2-Iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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